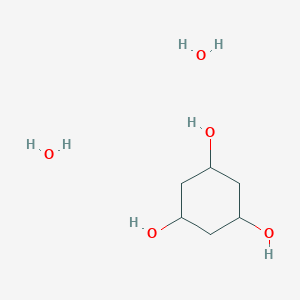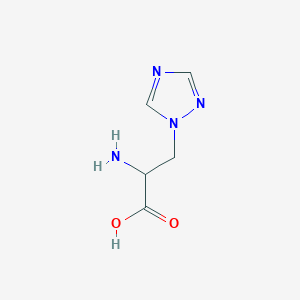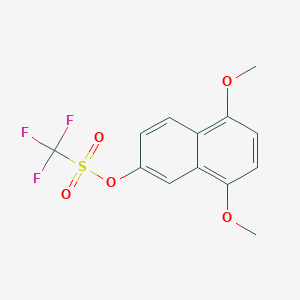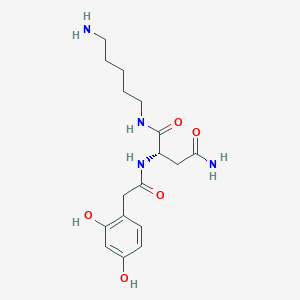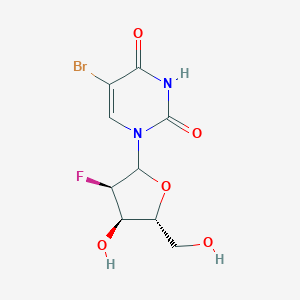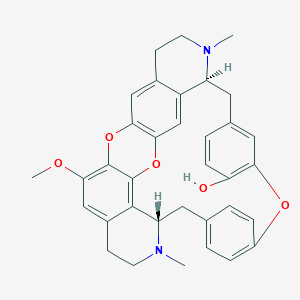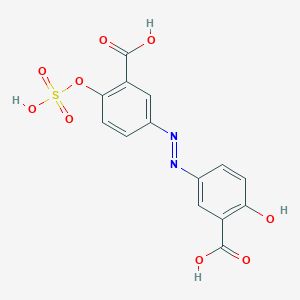
オルサラジン-O-スルファート
概要
説明
L-グルタミン酸は、L-グルタミン酸としても知られており、ほとんどすべての生物がタンパク質の生合成に使用するα-アミノ酸です。人間にとって必須栄養素ではなく、つまり人間の体は使用するために十分な量を合成できます。 L-グルタミン酸は、脊椎動物の神経系で最も豊富な興奮性神経伝達物質であり、GABA作動性ニューロンにおける抑制性γ-アミノ酪酸の合成の前駆体として役立ちます .
科学的研究の応用
L-glutamate has numerous scientific research applications across various fields:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a crucial role in cellular metabolism and neurotransmission.
Industry: Used in the production of monosodium glutamate, a flavor enhancer in the food industry.
作用機序
L-グルタミン酸は、イオンチャネル型グルタミン酸受容体と代謝型グルタミン酸受容体の両方を活性化することによって効果を発揮します。イオンチャネル型受容体には、非NMDA(AMPAとカイネイト)とNMDA受容体が含まれます。 遊離グルタミン酸は、有意な量で血脳関門を通過することはできません。代わりに、脳が燃料とタンパク質合成に使用できるL-グルタミンに変換されます .
類似の化合物との比較
L-グルタミン酸は、L-グルタミンやL-アスパラギン酸などの他のアミノ酸と比較されることがよくあります。L-グルタミン酸は主に興奮性神経伝達物質ですが、L-グルタミンはL-グルタミン酸の前駆体として役立ち、さまざまな代謝プロセスに関与しています。 L-アスパラギン酸は、別の興奮性アミノ酸であり、類似の機能を共有していますが、受容体親和性と代謝経路が異なります .
類似の化合物
- L-グルタミン
- L-アスパラギン酸
- γ-アミノ酪酸
- α-ケトグルタル酸
神経伝達物質としてのL-グルタミン酸の独特の役割と、さまざまな代謝経路への関与は、生物学的および産業的コンテキストの両方におけるその重要性を強調しています。
生化学分析
Biochemical Properties
Olsalazine-O-sulfate is a product of the metabolism of Olsalazine in the liver . The parent compound, Olsalazine, comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . Olsalazine is an anti-inflammatory agent that works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Cellular Effects
Olsalazine-O-sulfate, as a metabolite of Olsalazine, may share some of its cellular effects. Olsalazine is known to exert anti-inflammatory effects on epithelial cells of the colon . It is used in the treatment of ulcerative colitis, suggesting it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Olsalazine, from which it is derived, works by inhibiting cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Temporal Effects in Laboratory Settings
Olsalazine has a plasma elimination half-life of approximately 1 hour, and Olsalazine-O-sulfate has a half-life of approximately 7 days .
Dosage Effects in Animal Models
The effects of Olsalazine and its analogues have been reviewed in different experimental animal models .
Metabolic Pathways
Olsalazine-O-sulfate is formed when a small proportion (≈10%) of Olsalazine is conjugated in the liver . This suggests that it is involved in the metabolic pathways of the liver.
Transport and Distribution
Olsalazine, from which it is derived, is designed to be delivered to the colon .
準備方法
合成経路と反応条件
L-グルタミン酸は、さまざまな方法で合成できます。一般的な方法の1つは、コリネバクテリウム・グルタミクムなどの微生物を使用した発酵プロセスです。グルコースは、グルタミン酸産生微生物によって、エンデン・マイヤーホフ・パルナス経路とペントースリン酸経路を通じて、C3とC2の断片に分解されます。これらの断片はその後、トリカルボン酸サイクルに送られ、そこで重要な前駆体であるα-ケトグルタル酸が生成されます。 この前駆体は、次に、NADP依存性グルタミン酸デヒドロゲナーゼによって触媒される、遊離アンモニウムイオンによる還元アミノ化によって、L-グルタミン酸に変換されます .
工業的生産方法
L-グルタミン酸の工業的生産は、主に発酵によって行われます。L-グルタミン酸の生産と排泄は細胞透過性に依存し、ビオチン欠乏、ペニシリンの添加、または飽和脂肪酸または脂肪酸誘導体の添加によって増加させることができます。 発酵プロセスは、炭素源(グルコース、スクロース、デンプン加水分解物など)、窒素源(硫酸アンモニウム、塩化アンモニウムなど)、成長因子(ビオチンなど)、酸素供給、培地のpHなどの要因の影響を受けます .
化学反応の分析
反応の種類
L-グルタミン酸は、以下を含むさまざまな化学反応を起こします。
酸化: L-グルタミン酸は、グルタミン酸デヒドロゲナーゼによってα-ケトグルタル酸に酸化できます。
還元: L-グルタミン酸は、グルタミン酸デカルボキシラーゼによってγ-アミノ酪酸に還元できます。
置換: L-グルタミン酸は、アミノ基が他の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な試薬には、NAD+とグルタミン酸デヒドロゲナーゼが含まれます。
還元: 一般的な試薬には、ピリドキサルリン酸とグルタミン酸デカルボキシラーゼが含まれます。
置換: さまざまな試薬を、目的の置換に応じて使用できます。
主な生成物
酸化: α-ケトグルタル酸
還元: γ-アミノ酪酸
科学研究の応用
L-グルタミン酸は、さまざまな分野にわたって、多くの科学研究の応用を持っています。
化学: ペプチドとタンパク質の合成における構成要素として使用されます。
生物学: 細胞の代謝と神経伝達において重要な役割を果たします。
医学: 高濃度での興奮毒性のために、アルツハイマー病やパーキンソン病などの神経変性疾患における役割について調査されています.
類似化合物との比較
L-glutamate is often compared with other amino acids such as L-glutamine and L-aspartate. While L-glutamate is primarily an excitatory neurotransmitter, L-glutamine serves as a precursor for L-glutamate and is involved in various metabolic processes. L-aspartate, another excitatory amino acid, shares similar functions but has different receptor affinities and metabolic pathways .
Similar Compounds
- L-glutamine
- L-aspartate
- Gamma-aminobutyric acid
- Alpha-ketoglutarate
L-glutamate’s unique role as a neurotransmitter and its involvement in various metabolic pathways highlight its importance in both biological and industrial contexts.
特性
IUPAC Name |
5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGXLRXDXJZSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116430-58-1 | |
| Record name | Olsalazine-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


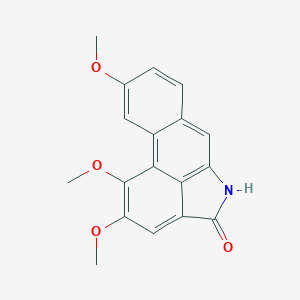

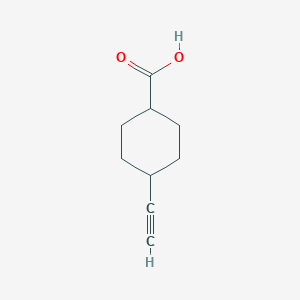
![N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
